molecular formula BrH B1219884 Bromine-77 CAS No. 15765-39-6

Bromine-77

Cat. No.: B1219884
CAS No.: 15765-39-6
M. Wt: 77.9294 g/mol
InChI Key: CPELXLSAUQHCOX-OIOBTWANSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromine-77 (⁷⁷Br) is a promising radionuclide for biomedical research, particularly in the development of novel theranostic agents. It has a half-life of 57.04 hours and decays primarily by electron capture, emitting prominent gamma rays at 239.0 and 520.7 keV . Historically considered for SPECT imaging, its primary research value is now in targeted Auger electron therapy . The short-range, high-energy deposition of Auger electrons makes ⁷⁷Br an excellent candidate for inducing lethal DNA damage in cancer cells when incorporated into molecules that target the cell nucleus . In radiopharmaceutical research, ⁷⁷Br can be used to label a wide range of small molecules, peptides, and proteins. A key advantage over radioiodine is the greater in vivo stability of the carbon-bromine bond, which reduces dehalogenation and leads to more predictable biodistribution . Furthermore, free bromide ions liberated from metabolism do not accumulate in the thyroid like iodide, resulting in a more favorable dosimetric profile . Recent research applications include the synthesis of ⁷⁷Br-labeled inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), a protein involved in DNA repair, for potential use in targeted radiotherapeutics . This product is supplied as a high-purity solution suitable for a variety of radiobromination reactions, including copper-mediated aryl boronic ester bromination . Intended Use: This product is labeled "For Research Use Only" (RUO). It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

15765-39-6

Molecular Formula

BrH

Molecular Weight

77.9294 g/mol

IUPAC Name

bromane

InChI

InChI=1S/BrH/h1H/i1-3

InChI Key

CPELXLSAUQHCOX-OIOBTWANSA-N

SMILES

Br

Isomeric SMILES

[77BrH]

Canonical SMILES

Br

Synonyms

77Br radioisotope
Br-77 radioisotope
Bromine-77

Origin of Product

United States

Comparison with Similar Compounds

Bromine-77 vs. Other Bromine Isotopes
Property This compound (⁷⁷Br) Bromine-76 (⁷⁶Br) Bromine-75 (⁷⁵Br)
Half-Life 57 hours 16.2 hours 98 minutes
Decay Mode Electron capture (Auger electrons + γ) Positron emission (β⁺) Electron capture
Primary Use Therapy (Auger electrons) + Imaging PET Imaging Short-term imaging/therapy
Production Cyclotron (⁷⁶Se(p,n)⁷⁷Br or ⁷⁷Kr decay) Cyclotron (⁷⁵As(p,n)⁷⁶Br) Cyclotron (⁷⁵Se(p,n)⁷⁵Br)
Advantages Dual therapeutic/imaging use; stable C–Br bond High PET resolution; compatible with theranostics Rapid clearance for acute studies

Key Findings :

  • This compound’s longer half-life enables prolonged therapeutic effects, while Bromine-76 is optimal for PET imaging due to its β⁺ emission .
  • The stability of C–Br bonds in ⁷⁷Br-labeled compounds reduces dehalogenation risks compared to iodine isotopes .
This compound vs. Iodine-Based Radiopharmaceuticals
Compound Target Application Advantages of ⁷⁷Br Over Iodine Limitations
⁷⁷Br-BrVME2 ER+ breast/ovarian cancer No thyroid uptake; stable C–Br bond Higher non-specific uptake in fat
¹²⁵I-Iodoestradiol ER+ cancer imaging Shorter half-life (59.4 days) Thyroid accumulation; C–I bond instability
⁷⁷Br-WC-DZ PARP-1+ prostate cancer Enhanced DNA damage via Auger electrons Requires precise tumor targeting

Key Findings :

  • This compound avoids thyroid toxicity, a critical issue with iodine-based agents .
  • Auger electrons from ⁷⁷Br induce lethal DNA damage when localized near the nucleus, outperforming iodine-125 in cytotoxicity .
Comparison of this compound-Labeled Estrogens

Studies comparing steroidal (e.g., [⁷⁷Br]BrVME2) and non-steroidal (e.g., [⁷⁷Br]Br-BHPE) estrogens reveal distinct biodistribution profiles:

Compound Uterine Uptake (%ID/g) Target-to-Blood Ratio (16h) Non-Specific Uptake
[⁷⁷Br]BrVME2 3.2 ± 0.4 12:1 High in fat/adrenals
[⁷⁷Br]Br-BHPE 1.1 ± 0.2 8.8:1 Lower background
[⁷⁷Br]BrVE2 2.8 ± 0.3 10:1 Moderate in liver

Key Findings :

  • [⁷⁷Br]BrVME2 achieves the highest uterine uptake but exhibits significant non-specific binding, limiting its therapeutic index .
  • [⁷⁷Br]Br-BHPE (triphenylethylene) shows better retention in ER+ tissues over time, with lower off-target accumulation .
  • Ether-protected derivatives (e.g., [⁷⁷Br]BrVE2-ME) reduce plasma clearance but increase lipid deposition, complicating imaging .
This compound in PARP-1-Targeted Therapy

This compound-labeled PARP inhibitors (e.g., [⁷⁷Br]Br-WC-DZ) demonstrate superior efficacy in prostate cancer models compared to iodine-211 (²¹¹At) or fluorine-18 (¹⁸F) analogs:

  • Tumor growth inhibition: 68% with [⁷⁷Br]Br-WC-DZ vs. 45% with [²¹¹At]MM4 .
  • Enhanced DNA damage due to Auger electrons’ high LET (linear energy transfer) .

Preparation Methods

Early Cyclotron Approaches

The initial production of 77Br^{77}\text{Br} relied on proton irradiation of bromide salts. In the 1970s–1980s, the p,3n nuclear reaction on 79Br^{79}\text{Br} was employed to generate 77Kr^{77}\text{Kr}, which decayed to 77Br^{77}\text{Br} with a 1.2-hour half-life. Targets consisted of nearly saturated sodium bromide (NaBr\text{NaBr}) or lithium bromide (LiBr\text{LiBr}) solutions housed in copper or titanium chambers. A helium gas flow system extracted 77Kr^{77}\text{Kr} from the target, which was then trapped in a nitrogen-cooled system for decay.

Key parameters :

  • Proton energy : 40 MeV

  • Target materials : NaBr\text{NaBr} or LiBr\text{LiBr}

  • Yields : Ranged from 40–1,180 µCi per production run, limited by target corrosion.

Corrosion of copper targets posed significant challenges, leading to premature retirement of early systems. Titanium targets exhibited better durability but still faced yield inconsistencies.

Advanced Cyclotron Targets: Cobalt Selenide Alloys

Recent breakthroughs involve isotopically enriched cobalt selenide (Co77Se\text{Co}^{77}\text{Se}) targets, which mitigate thermal and dosimetric limitations. Proton irradiation of Co77Se\text{Co}^{77}\text{Se} at 13 MeV generates 77Br^{77}\text{Br} via the 77Se(p,n)77Br^{77}\text{Se}(p,n)^{77}\text{Br} reaction. A vertical dry distillation assembly isolates radiobromine through thermal chromatography at 1,050°C, achieving 76 ± 11% isolation yields in aqueous solution.

Production Metrics :

ParameterValue
Proton energy13 MeV
Beam current10–40 µA
Yield17 ± 1 MBq·μA1^{-1}·h1^{-1}
Radionuclidic purity>99%

This method increased 77Br^{77}\text{Br} production capacity by threefold compared to earlier techniques, enabling clinical-scale yields.

Enzymatic Radiolabeling with this compound

Bromoperoxidase enzymes from red algae (Bonnemaisonia hamifera, Penicillus capitatus) catalyze 77Br^{77}\text{Br} incorporation into proteins at neutral pH. This method labels biomolecules like human serum albumin and fibrinogen without compromising biological activity.

Optimized Reaction Conditions :

  • Enzyme concentration : 0.1–0.5 mg/mL

  • Hydrogen peroxide : 0.1–1.0 mM

  • pH : 7.0–7.5

  • Labeling efficiency : >90%

The enzymatic approach avoids harsh chemical conditions, preserving protein integrity. However, it requires pre-produced 77Br^{77}\text{Br}, limiting standalone utility.

Comparative Analysis of Production Methods

Table 1: Method Comparison

MethodYieldPurityScalabilityApplications
NaBr/LiBr\text{NaBr/LiBr}40–1,180 µCiModerateLowEarly imaging studies
Co77Se\text{Co}^{77}\text{Se}17 MBq·μA1^{-1}·h1^{-1}HighHighClinical therapeutics
EnzymaticN/A (dependent on 77Br^{77}\text{Br} supply)HighModerateProtein labeling

Cyclotron methods using Co77Se\text{Co}^{77}\text{Se} outperform traditional approaches in yield and scalability, supporting GBq-scale production for therapies like Auger electron radiotherapeutics. Enzymatic labeling remains niche but critical for bioactive molecule studies .

Q & A

Q. How is Bromine-77 synthesized and purified for use in radiopharmaceutical studies?

this compound is typically produced via nuclear reactions such as the p,3n reaction on krypton-77 or alpha bombardment of arsenic-75 (As-75 + α → Br-77 + 2n), followed by decay of co-produced isotopes like Br-75. Purification involves allowing Br-76 (half-life ~16 hours) to decay sufficiently to minimize interference, followed by chromatographic separation to isolate Br-77 (half-life ~56 hours) . Carrier-free Br-77 is essential for high specific activity in radiopharmaceutical labeling, as demonstrated in studies synthesizing brominated estrogens and monoclonal antibodies .

Q. What experimental design considerations are critical for assessing tissue-specific uptake of Br-77-labeled compounds?

Key considerations include:

  • Time-course analysis : Measure uptake at multiple time points (e.g., 2, 6, 16 hours) to capture dynamic distribution and clearance patterns .
  • Competitive inhibition assays : Co-administer unlabeled ligands (e.g., DES, a competitive estrogen receptor antagonist) to distinguish receptor-mediated uptake from non-specific binding .
  • Tissue sampling protocols : Prioritize estrogen receptor (ER)-rich tissues (e.g., uterus, ovary) and control tissues (e.g., liver, fat) to quantify specificity. Note that intestinal concentrations may not reflect true excretion due to fecal elimination bias .

Q. How do structural modifications (e.g., 11β-methoxy groups) influence the pharmacokinetics of Br-77-labeled estrogens?

Adding 11β-methoxy groups to brominated estrogens increases lipophilicity, altering tissue distribution. For example, [77Br]BrVME2 (11β-methoxy derivative) shows higher adrenal and fat uptake but reduced uterine specificity compared to [77Br]BrVE2. This structural change may enhance non-specific binding while prolonging retention in ER-poor tissues .

Advanced Research Questions

Q. How can researchers resolve contradictions in target-vs.-non-target tissue uptake across different Br-77-labeled compounds?

Contradictions arise from variations in ligand-receptor binding kinetics and serum protein interactions . For instance:

  • Steroidal vs. non-steroidal ligands : [77Br]Br-BHPE (triphenylethylene estrogen) retains higher uterine concentrations at later time points than [77Br]BrVE2 (steroidal), despite lower initial uptake, due to slower dissociation from ERs .
  • Statistical rigor : Apply ANOVA to compare multi-group tissue concentrations and paired t-tests for DES-inhibition effects. Report confidence intervals to quantify uncertainty in uptake ratios (e.g., uterus-to-blood) .

Q. What methodologies optimize Br-77-based imaging for ER-positive cancers while minimizing off-target radiation exposure?

  • Collimator design : Use high-resolution collimators tailored to Br-77’s 240 keV γ-emission. Standard all-purpose collimators yield poor spatial resolution, necessitating custom designs to improve signal-to-noise ratios .
  • Dosimetry modeling : Calculate absorbed doses to critical organs (e.g., pituitary gland) using Monte Carlo simulations, as BrVME2 exhibits high pituitary uptake, posing risks in systemic therapies .

Q. How do bromination site and stereochemistry affect the biological activity of Br-77-labeled estrogens?

  • E/Z isomerism : Bromovinyl estrogens with E-configuration at C20-C2 (J = 14.4 Hz coupling constant) show higher ER affinity than Z-isomers. Retention of E-stereochemistry during bromination-dealkylation reactions is confirmed via H-NMR .
  • Bromine positioning : 17α-bromovinyl derivatives (e.g., [77Br]BrVE2) achieve higher target-to-background ratios than 16α-bromoestradiol analogs, which exhibit faster hepatic clearance .

Methodological Guidance for Data Interpretation

Q. How should researchers address non-specific binding artifacts in Br-77 biodistribution studies?

  • Baseline correction : Subtract radioactivity in DES-coadministered groups from total uptake to isolate receptor-specific binding .
  • Protein binding assays : Measure serum protein interactions (e.g., albumin) using equilibrium dialysis, as lipophilic compounds like [77Br]BrVME2 may bind non-specifically to plasma proteins, skewing tissue distribution .

Q. What statistical frameworks are appropriate for analyzing time-dependent Br-77 tissue concentration data?

  • Mixed-effects models : Account for inter-subject variability in longitudinal biodistribution datasets.
  • Survival analysis : Model tissue clearance rates using Kaplan-Meier curves for radioactivity decay .

Tables for Key Findings

Br-77 Compound Target Tissue Uptake (ID/g) Non-Specific Binding Key Reference
[77Br]BrVE2Uterus: 12.3 (6h)Low (+DES inhibition)
[77Br]BrVME2 (11β-methoxy)Pituitary: 15.1 (6h)High (non-DES inhibited)
[77Br]Br-BHPEUterus: 9.8 (16h)Moderate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.